molecular formula C10H13N3O4 B7571620 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid

3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid

Cat. No. B7571620
M. Wt: 239.23 g/mol
InChI Key: CHQDVCCSZLNKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential use in various fields.

Mechanism of Action

The exact mechanism of action of 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid is not fully understood, but it is believed to interact with various molecular targets in the body, including enzymes and receptors. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various cellular processes. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has also been shown to bind to certain receptors, which can modulate their activity and lead to various physiological effects.
Biochemical and Physiological Effects:
3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has also been shown to scavenge free radicals, which can protect cells from oxidative damage. In addition, 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been shown to inhibit the growth of various cancer cells, which can potentially lead to the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid is its versatility, as it can be used in various scientific fields. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid also has some limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid research, including the development of new 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid-based drugs for the treatment of various diseases, the synthesis of new 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid derivatives with improved properties, and the investigation of 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid's potential use in other scientific fields, such as catalysis and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid and its potential toxicity.

Synthesis Methods

3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid can be synthesized through a multi-step process, which involves the reaction of 3-nitropyridine-2-amine with 3-methyl-2-bromo butyric acid in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid.

Scientific Research Applications

3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has also been used in material science research to develop new materials with improved properties, such as increased thermal stability and mechanical strength. In analytical chemistry, 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been used as a reagent for the detection and quantification of various compounds.

properties

IUPAC Name

3-methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-6(2)8(10(14)15)12-9-7(13(16)17)4-3-5-11-9/h3-6,8H,1-2H3,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQDVCCSZLNKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.